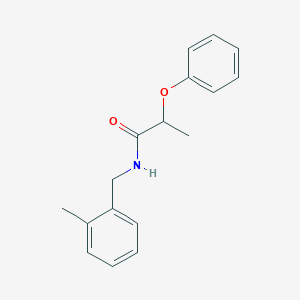
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide, also known as FENI, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FENI belongs to the class of compounds known as isoxazolecarboxamides, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act through modulation of the endocannabinoid system. 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and physiological effects:
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain, as well as improve cognitive function and reduce anxiety-like behaviors. 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide also has some limitations, including its relatively low potency and selectivity for the CB1 and CB2 receptors.
Direcciones Futuras
There are several potential future directions for research on 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide and to identify potential new therapeutic targets. Finally, there is interest in developing more potent and selective analogs of 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide for use in future research and potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been studied extensively for its potential as a therapeutic agent in a variety of disease conditions. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-12-16(21-23-17)18(22)20-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAWWZARPDKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-phenethylisoxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4776291.png)

![5-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4776312.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4776326.png)
![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)

![4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4776345.png)
![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4776346.png)
![1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4776359.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776362.png)
![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776366.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride](/img/structure/B4776382.png)

![4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B4776403.png)